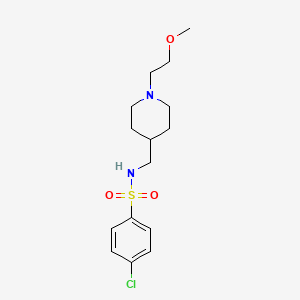

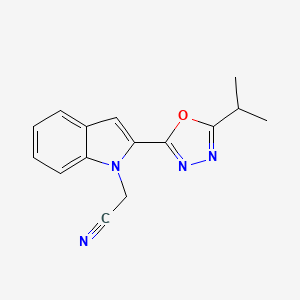

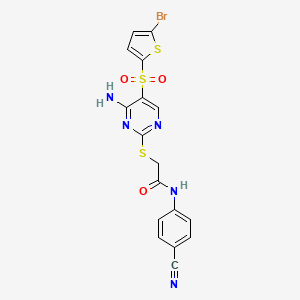

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, more commonly known as DMPPS, is a synthetic organic compound that has recently been studied for its potential uses in scientific research. It is an organosulfur compound with an amide group and a nitrile group. DMPPS has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology, as well as in laboratory experiments.

Scientific Research Applications

Asymmetric Cyclopropanation

The compound's application in asymmetric cyclopropanation was explored in a study by Midura and Mikołajczyk (2002). They found that chiral vinyl p-tolyl sulfoxides undergo cyclopropanation with sulfur ylides in a highly diastereoselective manner. This process is relevant for synthesizing enantiomerically pure cyclopropane-phosphonic acids, which are analogs of the GABA B antagonist, phaclofen (Midura & Mikołajczyk, 2002).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes, incorporating a dimethylamino group and a sulfonyl group in a 2,5-diphenyloxazole framework. This configuration created a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such compounds are valuable in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Protection against Excitotoxic Death

Lu and Mattson (2001) reported that dimethyl sulfoxide (DMSO), a related compound, can protect against excitotoxic death in hippocampal neurons. DMSO inhibited glutamate responses, suppressed calcium influx, and prevented excitotoxic neuronal death. This suggests potential therapeutic applications of DMSO and related compounds in neurodegenerative conditions (Lu & Mattson, 2001).

Enantioseparation in High-Performance Liquid Chromatography

Gegenava et al. (2014) studied the enantioseparation of chiral sulfoxides, which is significant for understanding the stereochemical properties of such compounds. They demonstrated successful separation of enantiomers using polysaccharide-based chiral columns, highlighting the chiral properties and potential applications of sulfoxide compounds (Gegenava et al., 2014).

Synthesis of Tryptophan Precursor

Tanaka, Yasuo, and Torii (1989) explored the transformation of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor. This research indicates the potential of such compounds in synthesizing essential amino acids and related biochemicals (Tanaka, Yasuo, & Torii, 1989).

properties

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCUUCKNXALSP-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)